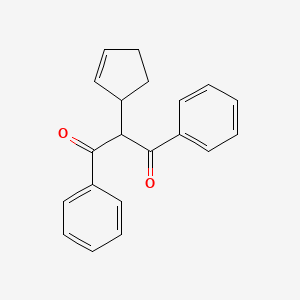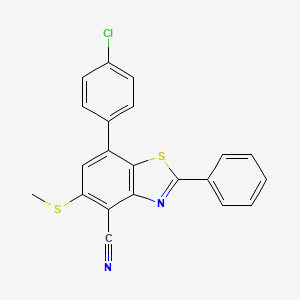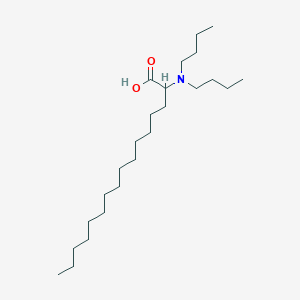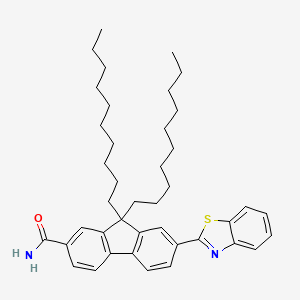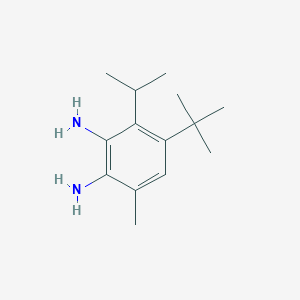![molecular formula C13H11NO3 B14198396 Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- CAS No. 848780-29-0](/img/structure/B14198396.png)
Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- is a heterocyclic organic compound that belongs to the naphthofuran family This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a mixture of 1-naphthol, potassium carbonate, and acetone can be stirred and then reacted with allyl bromide to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the naphthofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted naphthofurans depending on the reagents used.
Aplicaciones Científicas De Investigación
Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune response and cell proliferation . The compound’s nitro group plays a crucial role in its biological activity, potentially through redox reactions that generate reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[1,2-b]benzofuran: Similar structure but with a benzene ring fused to the furan ring.
Naphtho[2,3-b]furan-4,9-dione: Contains a quinone moiety, differing in its oxidation state and functional groups.
Uniqueness
Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- is unique due to the presence of both a nitro group and a methyl group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit NF-κB activity sets it apart from other naphthofuran derivatives, making it a valuable compound for further research and potential therapeutic applications .
Propiedades
Número CAS |
848780-29-0 |
|---|---|
Fórmula molecular |
C13H11NO3 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
3-methyl-5-nitro-2,3-dihydrobenzo[g][1]benzofuran |
InChI |
InChI=1S/C13H11NO3/c1-8-7-17-13-10-5-3-2-4-9(10)12(14(15)16)6-11(8)13/h2-6,8H,7H2,1H3 |
Clave InChI |
KAUNHTJQYIAMFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1COC2=C1C=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane](/img/structure/B14198322.png)
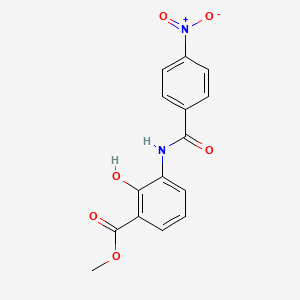
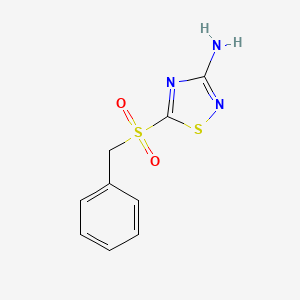
![[2-(1-Butoxypropoxy)ethyl]benzene](/img/structure/B14198337.png)

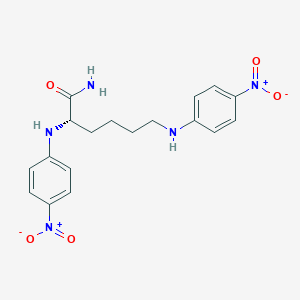
![Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14198355.png)
